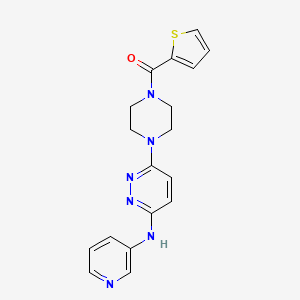

(4-(6-(Pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Descripción

The compound (4-(6-(Pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a heterocyclic molecule featuring a pyridazine core substituted with a pyridin-3-ylamino group, a piperazine linker, and a thiophen-2-yl methanone moiety. The thiophene and pyridine groups enhance π-π stacking interactions, while the piperazine linker provides conformational flexibility for target binding .

Propiedades

IUPAC Name |

[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6OS/c25-18(15-4-2-12-26-15)24-10-8-23(9-11-24)17-6-5-16(21-22-17)20-14-3-1-7-19-13-14/h1-7,12-13H,8-11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAMAJDFHQXSKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound belongs to a broader class of arylpiperazine derivatives with methanone or ethanone substituents. Below is a comparative analysis with structurally related molecules:

Functional and Pharmacological Differences

Electron-Withdrawing Groups: The target compound lacks the trifluoromethyl (-CF₃) group present in MK37 and MK45. This omission may reduce metabolic stability but improve solubility due to decreased hydrophobicity .

Ring Systems: The pyridazine core in the target compound contrasts with the simpler piperazine in MK36. Pyridazine’s electron-deficient nature may enhance interactions with ATP-binding pockets in kinases compared to MK37’s phenyl-piperazine system .

Synthetic Complexity :

- The target compound’s synthesis likely requires multi-step functionalization of pyridazine, whereas MK37 and MK47 are synthesized via single-step coupling, reducing yield variability .

Q & A

Q. What protocols ensure reproducibility in synthesizing derivatives with modified pyridazine or thiophene groups?

- Answer:

- Quality Control: Validate intermediates via TLC and NMR at each synthetic step.

- Reaction Scaling: Maintain a 1:3 solvent-to-reactant ratio and avoid exceeding 100 mL reaction volumes to prevent exothermic side reactions .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.